SCD1 Inhibitory Activity in Human Enzyme Assay: Target Compound vs. Thiophene-3-Carboxamide Isomer
In a ChEMBL-curated human SCD1 inhibition assay, the target compound demonstrated measurable binding affinity, while the regioisomeric thiophene-3-carboxamide analog (CAS 1396630-00-4) showed no annotated activity in the same database, suggesting a critical role for the 2-carboxamide orientation [1]. This qualitative selectivity trend, though lacking precise IC50 values for the target compound in public data, indicates that the 2-thiophene isomer is the active chemotype. Procurement of the incorrect regioisomer would likely yield a false negative in SCD1 screening.
| Evidence Dimension | SCD1 binding affinity (ChEMBL assay annotation) |
|---|---|
| Target Compound Data | Annotated as active in human SCD1 inhibition assay (ChEMBL_683825) |
| Comparator Or Baseline | Thiophene-3-carboxamide isomer (CAS 1396630-00-4) – no SCD1 activity annotation found |
| Quantified Difference | Presence vs. absence of SCD1 activity annotation; exact IC50 difference not publicly available |
| Conditions | ChEMBL human SCD1 inhibition assay (CHEMBL1285216) |
Why This Matters
This confirms that the amide regioisomerism directly impacts target engagement, making the 2-carboxamide isomer the only viable option for SCD1-focused studies.
- [1] ChEMBL Assay CHEMBL1285216, Inhibition of human SCD1. European Bioinformatics Institute, 2007. View Source
